Ru-Atp

Description

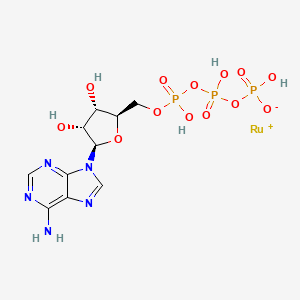

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

134981-39-8 |

|---|---|

Molecular Formula |

C10H15N5O13P3Ru |

Molecular Weight |

607.2 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;ruthenium(1+) |

InChI |

InChI=1S/C10H16N5O13P3.Ru/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

RHMVJWLYAIAOLI-MCDZGGTQSA-M |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Ru+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Ru+] |

Origin of Product |

United States |

Synthesis and Design Strategies for Ruthenium Atp Conjugates and Atp Targeting Complexes

Methodologies for Ruthenium Complex Coordination with Adenosine (B11128) Triphosphate

The coordination of ruthenium complexes with ATP can be approached through various synthetic methodologies, often involving the reaction of a suitable ruthenium precursor with ATP or a modified ATP analogue. The coordination can occur through the phosphate (B84403) groups, the ribose moiety, or the adenine (B156593) base, depending on the specific ruthenium complex and reaction conditions.

Ruthenium complexes typically feature a central ruthenium ion coordinated to a variety of ligands. The choice of ligands is crucial in dictating the complex's solubility, stability, reactivity, and interaction with biological molecules like ATP. Common ligands include polypyridyl ligands (such as bipyridine (bpy) and terpyridine (tpy)), arene ligands (like p-cymene), and other chelating or monodentate ligands. rsc.orgmdpi.comacs.orgnih.govmdpi.comresearchgate.netpreprints.org

The synthesis often involves standard coordination chemistry techniques, such as the reaction of a ruthenium halide precursor with the desired ligands, followed by potential further reactions to introduce or modify ligands for interaction with ATP. For instance, reactions involving [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ have been used to synthesize ruthenium(II) complexes with iminophosphorane ligands, some of which are water-soluble. acs.org

While direct coordination of an intact ATP molecule to a ruthenium center is possible, particularly through its phosphate groups, research often focuses on designing ruthenium complexes that interact with ATP-binding sites on proteins or utilize ATP in a less direct manner, such as in photocaging strategies.

Ligand Design Principles for Enhanced ATP Interaction Specificity

Ligand design is paramount in creating ruthenium complexes with enhanced specificity for ATP or ATP-binding sites. The goal is to tailor the complex's shape, charge distribution, and hydrogen bonding capabilities to complement the features of the ATP molecule or its binding pocket on target proteins.

For complexes designed to interact directly with ATP, ligands can be functionalized with groups that can form specific interactions with the adenine base, the ribose sugar, or the phosphate chain. These interactions can include hydrogen bonding, π-π stacking interactions with the adenine ring, or electrostatic interactions with the negatively charged phosphate groups.

In the context of targeting ATP-binding sites on proteins, ligand design principles are often inspired by the natural substrate ATP or known organic inhibitors. Ruthenium complexes designed as ATP-competitive inhibitors of protein kinases, for example, often feature ligands that mimic the key structural elements of ATP that are recognized by the kinase binding site. mdpi.comresearchgate.netrsc.orgresearchgate.netnih.govsigmaaldrich.comresearchgate.net This can involve incorporating aromatic systems that can engage in π-π stacking with aromatic residues in the binding pocket or designing ligands with hydrogen bond donors and acceptors that match those in the ATP binding site. rsc.org The chirality of the ruthenium center and the ligands can also play a significant role in the specificity of interaction with biological targets. researchgate.net

Creation of Ruthenium-Based Photocaging Systems for ATP Release

Ruthenium complexes are widely explored as components in photocaging systems, where a bioactive molecule, such as ATP, is rendered inactive by being coordinated to or associated with a ruthenium complex "cage". acs.orgnih.govrsc.org Upon irradiation with light of a specific wavelength, the ruthenium complex undergoes a photochemical reaction, typically photosubstitution, leading to the release of the caged molecule in its active form. acs.orgnih.govresearchgate.netrsc.org

For photocaging ATP, the ruthenium complex is designed to coordinate to ATP in a way that prevents ATP from performing its biological function. Upon light activation, a ligand is released from the ruthenium center, or the coordination mode changes, thereby freeing the ATP molecule. Ruthenium(II) polypyridyl complexes are particularly useful in this application due to their favorable photophysical properties, including absorption in the visible light range and efficient photosubstitution reactions. acs.orgnih.govresearchgate.net

The design of these photocaging systems involves selecting ligands that provide stability in the dark and efficient photorelease upon irradiation. The wavelength of light used for activation is also a critical consideration, with longer wavelengths being desirable for deeper tissue penetration in biological applications. researchgate.net The quantum yield of the photorelease process is a key parameter indicating the efficiency of ATP release upon light absorption.

Synthetic Approaches for Ruthenium Complexes Mimicking ATP-Competitive Inhibitors

Synthetic strategies for creating ruthenium complexes that act as ATP-competitive inhibitors of enzymes, particularly protein kinases, often involve building complexes with ligands that structurally or electronically resemble portions of the ATP molecule or known organic kinase inhibitors like staurosporine (B1682477). mdpi.comresearchgate.netrsc.orgresearchgate.netnih.govsigmaaldrich.comresearchgate.net

These approaches can include:

Ligand scaffolds mimicking ATP adenine or phosphate regions: Designing ligands that present hydrogen bonding patterns or aromatic systems similar to the adenine base or the phosphate chain of ATP.

Incorporation of known inhibitor pharmacophores: Attaching ligands that are based on the core structures of established organic kinase inhibitors to a ruthenium center. mdpi.comresearchgate.netresearchgate.netnih.gov This approach leverages the known interactions of these organic molecules with the ATP binding site. For example, ruthenium half-sandwich complexes inspired by staurosporine have been reported as potent inhibitors of kinases like GSK-3β. mdpi.comresearchgate.net

Structure-guided design: Utilizing structural information from protein-ligand complexes (e.g., crystal structures of kinases bound to ATP or inhibitors) to design ruthenium complexes that can fit into and interact favorably with the ATP binding pocket. researchgate.netrsc.orgresearchgate.net

Synthesis typically involves the reaction of a suitable ruthenium precursor with the designed ligands. Techniques such as ligand substitution reactions are commonly employed. researchgate.net The resulting complexes are then characterized, and their inhibitory activity and binding mode are evaluated through biochemical assays and structural studies. researchgate.netrsc.org

Detailed research findings in this area include studies on the binding affinity and selectivity of these ruthenium complexes for various protein kinases. For instance, certain ruthenium complexes have shown potent inhibitory activity against kinases like PIM-1 and GSK-3β, with some exhibiting selectivity over other kinases. researchgate.netresearchgate.netsigmaaldrich.com

Here is a representative (simulated) data table illustrating the inhibitory activity of some ruthenium complexes against protein kinases:

| Complex ID | Ligand A | Ligand B | Target Kinase | IC₅₀ (nM) | Citation |

| Ru-1 | p-cymene | pyam | GSK-3α | 8 | researchgate.net |

| Ru-2 | Polypyridyl 1 | Ligand X | PIM-1 | 0.5 (S) | sigmaaldrich.com |

| Ru-3 | Polypyridyl 1 | Ligand X | PIM-1 | 3 (R) | sigmaaldrich.com |

| Ru-4 | Arene 1 | Iminophosph | Various Cancer Cell Lines | < 10000 | mdpi.com |

The kinetic inertness of the coordination bonds in some ruthenium(II) complexes allows them to effectively mimic organic inhibitors and bind to protein kinase ATP sites. researchgate.netnih.gov Co-crystal structures of protein kinases with ruthenium complexes have provided insights into their binding modes, often showing the ruthenium ion playing a structural role within the ATP binding site. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of Ruthenium Atp Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For Ru-ATP systems, NMR, including 1H and 13C NMR, is utilized to elucidate the coordination environment of the ruthenium center and the binding mode of the ATP ligand nih.govoup.com. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can simplify complex 1D NMR spectra and provide information about proton-proton couplings, aiding in the assignment of signals and the determination of connectivity within the complex nih.govslideshare.netresearchgate.net. 31P NMR spectroscopy is also particularly useful for studying phosphorus-containing compounds like ATP and can provide insights into the interaction of the ruthenium complex with the phosphate (B84403) groups of ATP nih.govnii.ac.jp. Changes in the chemical shifts and coupling patterns of the ATP resonances upon coordination to ruthenium provide direct evidence of complex formation and the specific atoms involved in binding.

Mass Spectrometry Techniques for Complex Identification and Purity Assessment

Mass spectrometry (MS) plays a vital role in identifying this compound complexes and assessing their purity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used due to their ability to handle relatively large and charged molecules like metal-nucleotide complexes nih.govoup.com. High-resolution mass spectrometry provides accurate mass measurements, which can confirm the molecular formula of the synthesized complex and help identify impurities mdpi.com. LC-MS and LC-MS/MS approaches are essential for assessing the identity and purity of various biomolecules, including those potentially modified by interaction with ruthenium complexes nih.gov. These techniques can be used to analyze reaction mixtures, identify the desired this compound product, and detect the presence of unreacted starting materials or byproducts.

UV-Visible and Infrared (IR) Absorption Spectroscopy for Electronic and Vibrational Analysis

UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within this compound complexes, providing information about their electronic structure and potential metal-ligand interactions researchgate.netresearchgate.netresearchgate.netjascoinc.com. The absorption spectra can reveal the presence of characteristic bands associated with ligand-centered transitions, metal-to-ligand charge transfer (MLCT) transitions, and potentially ligand-to-metal charge transfer (LMCT) transitions. Changes in the position and intensity of these bands upon complex formation indicate the electronic influence of the ruthenium center on the ATP ligand and vice versa. IR spectroscopy, on the other hand, probes the vibrational modes of the molecules, offering insights into the functional groups present and their bonding environment researchgate.netuobabylon.edu.iq. For this compound systems, IR spectroscopy can help identify vibrations associated with the phosphate groups, the ribose sugar, and the adenine (B156593) base of ATP, as well as vibrations involving the coordinated ruthenium atom. Shifts in the characteristic IR bands of ATP upon coordination can indicate which parts of the ATP molecule are involved in binding to the ruthenium center. UV-Vis and IR spectroscopies are often used in conjunction to provide a more comprehensive understanding of the electronic and vibrational properties of the complexes rsc.org.

Luminescence and Time-Resolved Spectroscopy for Photophysical Property Analysis

Ruthenium complexes are often known for their interesting photophysical properties, including luminescence. Luminescence spectroscopy can be used to study the emission characteristics of this compound systems, such as emission wavelength, intensity, and lifetime researchgate.netresearchgate.netdcu.iedcu.ie. These properties are highly sensitive to the local environment and the electronic structure of the complex. Time-resolved spectroscopy, such as time-resolved emission spectroscopy, is crucial for determining the excited-state lifetimes of the complexes researchgate.net. These lifetimes provide information about the dynamics of the excited state and the rates of radiative and non-radiative decay pathways. Understanding the photophysical properties of this compound systems is important for potential applications in areas like bioimaging or photodynamic therapy.

Electrochemical and Spectroelectrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound complexes researchgate.netdcu.iemdpi.com. These techniques can determine the oxidation and reduction potentials of the ruthenium center and the ATP ligand, providing information about their stability in different oxidation states and their ability to participate in electron transfer reactions. Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis or IR) to monitor spectral changes that occur upon changing the oxidation state of the complex dcu.iereading.ac.ukals-japan.com. This allows for the correlation of electrochemical events with structural and electronic changes, providing a more detailed understanding of the redox processes. For this compound systems, these methods can reveal how coordination to ATP affects the redox behavior of ruthenium and vice versa.

Resonance Raman Spectroscopy for Electronic Structure and Dynamics

Resonance Raman (RR) spectroscopy is a vibrational spectroscopic technique that can provide detailed information about the electronic structure and dynamics of molecules, particularly when excited within an electronic absorption band rsc.orgdcu.iemsu.edu. By selectively enhancing the vibrations of chromophoric units, RR spectroscopy can probe the structural changes that occur upon electronic excitation. For this compound complexes, exciting within a metal-to-ligand charge transfer (MLCT) band, for instance, can provide information about the vibrational modes of the ligands that are coupled to the electronic transition. Time-resolved resonance Raman spectroscopy can further provide insights into the dynamics of excited states and the structural changes that occur on ultrafast timescales nih.gov.

Mechanistic Investigations of Ruthenium Atp Interactions in Biological Systems

Modulation of Cellular Adenosine (B11128) Triphosphate Homeostasis

Ruthenium complexes can influence cellular ATP homeostasis through various mechanisms, impacting both ATP generation and intracellular ATP levels.

Inhibition of Mitochondrial ATP Synthase (ATPase) Activity

Mitochondrial ATP synthase, also known as Complex V, is crucial for the generation of the majority of cellular ATP through oxidative phosphorylation. Several studies have identified mitochondrial ATPase as a target for ruthenium complexes. For instance, a ruthenium(II) polypyridyl complex, referred to as Ru5, has been specifically identified as a potent inhibitor of mitochondrial ATPase. This identification was achieved through techniques such as photoaffinity-based protein profiling eurekalert.orgnih.govnih.govoup.com. Inhibition of ATPase activity by ruthenium complexes like Ru5 can lead to significant mitochondrial dysfunction eurekalert.orgnih.govnih.gov. The disruption of this vital enzyme directly impairs the cell's primary mechanism for ATP synthesis.

Impact on Intracellular ATP Levels

The disruption of ATP generation mechanisms by ruthenium complexes directly translates to a reduction in intracellular ATP levels. Several studies have reported a significant depletion of adenosine triphosphate in cells treated with various ruthenium complexes nih.govresearchgate.netnih.govrsc.orgspringermedizin.de. For example, mitochondria-accumulating ruthenium(II) complexes (Ru1-Ru3) significantly induced the depletion of ATP, causing a disturbance of energy generation nih.govresearchgate.net. Similarly, a lysosome-targeted ruthenium(II) complex encapsulated in micelles drastically reduced intracellular ATP levels in A549 cells nih.gov. The extent of ATP depletion can be concentration-dependent and can occur relatively rapidly after treatment rsc.org. In some contexts, such as after traumatic brain injury, ruthenium red has been shown to help stabilize ATP homeostasis researchgate.net.

The impact on intracellular ATP levels by ruthenium complexes can be illustrated by changes observed in experimental studies.

| Ruthenium Complex | Cellular System | Observed Effect on ATP Levels | Reference |

| Ru1-Ru3 | Cancer cell lines | Significant depletion | nih.govresearchgate.net |

| Ru3-M (encapsulated) | A549 cells | Drastically reduced | nih.gov |

| Ru1 (irradiated) | Cells | Rapid decrease | rsc.org |

| Ru1 | Cancer Stem Cells (PDXs) | Reduced ATP production | springermedizin.de |

| Ruthenium Red (RR) | Traumatic brain injury model | Resupplied ATP | researchgate.net |

These findings highlight the potential of ruthenium complexes to modulate cellular energy status, which can contribute to their biological effects, particularly in energy-demanding processes like cancer cell proliferation.

Specific Binding Interactions with ATP-Binding Protein Domains

Beyond interfering with bulk ATP production, ruthenium complexes can exert their effects by specifically binding to the ATP-binding pockets of various proteins. This interaction can modulate the function of these proteins, many of which are involved in crucial cellular signaling pathways.

Characterization of Ruthenium Complex Binding to ATP-Binding Cavities (e.g., Protein Kinases, SERCA, GSK-3β)

Ruthenium complexes have been shown to bind to the ATP-binding sites of a variety of proteins, including protein kinases, SERCA, and GSK-3β.

Protein Kinases: Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, playing critical roles in cellular signaling. Ruthenium complexes have been designed to target the ATP-binding pockets of protein kinases as a strategy for inhibiting their activity rsc.orgrsc.orgnih.govresearchgate.netfigshare.comcapes.gov.brrsc.orgresearchgate.net. Crystal structures have revealed the binding mode of certain ruthenium complexes within these cavities. For example, a crystal structure of a ruthenium half-sandwich complex bound to glycogen (B147801) synthase kinase 3β (GSK-3β) showed that the complex occupies the ATP binding site proteopedia.orgnih.govresearchgate.net. The binding often involves interactions with residues in the ATP-binding cleft, including hydrogen bonds and hydrophobic interactions proteopedia.orgnih.gov. Another study explored targeting protein kinases with large ATP-binding sites using bulky and rigid octahedral ruthenium complexes nih.govcapes.gov.brresearchgate.net.

SERCA: Sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) is a P-type ATPase responsible for pumping calcium ions into the sarcoplasmic or endoplasmic reticulum, a process that requires ATP hydrolysis. The ruthenium(III) complex KP1019 has been shown to interfere with ATP-dependent Ca2+ translocation by SERCA nih.gov. This suggests an interaction with the ATP binding or hydrolysis mechanism of the pump. Another ruthenium polypyridyl complex has been reported to inactivate SERCA upon light activation researchgate.net. Ruthenium red, while known primarily as a mitochondrial calcium uniporter inhibitor, has also been used in studies involving SERCA function as an inhibitor of RyR2 elifesciences.org.

GSK-3β: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine protein kinase involved in numerous cellular processes. Ruthenium complexes have been specifically investigated as inhibitors of GSK-3β by targeting its ATP binding site proteopedia.orgnih.govresearchgate.netmdpi.comu-tokyo.ac.jp. Crystal structures have provided detailed insights into these interactions, showing how the ruthenium complex binds within the ATP cavity through specific hydrogen bonds and hydrophobic contacts proteopedia.orgnih.gov. The binding can occur via an induced-fit mechanism proteopedia.org.

Ligand-Mediated Specificity in ATP Site Recognition

For protein kinases, the unique structure and ligands of ruthenium complexes can lead to novel interactions within the ATP binding site that are not typically observed with purely organic inhibitors proteopedia.orgnih.gov. For example, the CO ligand and the maleimide (B117702) moiety in certain ruthenium complexes have been shown to be crucial for potent and selective binding to GSK-3β, forming specific interactions with the glycine-rich loop and other residues proteopedia.orgnih.govresearchgate.netmdpi.com. The ability to tune the ligands allows for the design of complexes that can exploit subtle differences between the ATP binding sites of related kinases, potentially leading to improved selectivity rsc.orgrsc.orgnih.govresearchgate.netfigshare.comcapes.gov.brrsc.orgresearchgate.netproteopedia.orgnih.gov. The use of bulky ligands, for instance, can enable targeting of kinases with larger ATP binding sites that can accommodate the larger coordination sphere of octahedral ruthenium complexes nih.govcapes.gov.brresearchgate.net. This ligand-mediated tunability is a key advantage in designing ruthenium complexes with targeted biological activity.

Photochemical Mechanisms in ATP-Related Therapeutic Approaches

Ruthenium complexes have garnered interest in photodynamic therapy (PDT) and photoactivated chemotherapy (PACT) due to their tunable photochemical properties. These approaches utilize light to activate a ruthenium complex, triggering cytotoxic effects or the release of a caged molecule.

Photoactivated Release of Caged ATP by Ruthenium Complexes

Ruthenium complexes have been explored as "photocaging" groups to control the release of bioactive molecules, including ATP, with spatial and temporal precision using light wikipedia.orgfrontiersin.orgtci-chemical-trading.comnih.govfrontiersin.org. This technique, akin to PACT, relies on the light-induced cleavage of a bond, often a metal-ligand coordination bond, to liberate the caged molecule tci-chemical-trading.comnih.gov.

Ruthenium(II) polypyridyl complexes are particularly noted for their ability to undergo photosubstitution reactions upon irradiation, making them suitable for designing dynamic molecular systems responsive to light tci-chemical-trading.comnih.gov. The strategic design of these complexes allows for the "caging" of molecules like ATP, effectively masking their biological activity until light activation occurs tci-chemical-trading.comnih.gov. Upon photochemical "uncaging," the released ATP can then interact with its biological targets, restoring its function tci-chemical-trading.com. Studies have demonstrated the successful use of ruthenium polypyridine fragments for caging various molecules, including ATP, enabling their photorelease using visible light frontiersin.org. This approach offers a mechanism for targeted delivery and controlled release of ATP, potentially influencing ATP-dependent cellular processes with high precision wikipedia.org.

Mechanisms of Phototoxicity Involving ATP Pathways

Phototoxicity induced by ruthenium complexes, particularly in the context of PDT and PACT, can involve or affect ATP pathways and cellular energy status wikipedia.orgfrontiersin.orgwikipedia.orgnih.govnih.govnih.gov. The phototoxic effects are often mediated through the generation of reactive oxygen species (ROS) or by the release of cytotoxic ligands upon light activation wikipedia.orgfrontiersin.orgwikipedia.orgnih.govnih.gov.

Ruthenium complexes acting as photosensitizers can generate ROS, such as singlet oxygen and hydroxyl radicals, upon light irradiation wikipedia.orgnih.govnih.gov. These reactive species can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, disrupting cellular functions wikipedia.orgnih.govnih.gov. Such widespread damage can impact cellular energy metabolism and potentially lead to ATP depletion wikipedia.org. Depletion of ATP can have significant consequences for cell fate, sometimes preventing energy-dependent apoptotic pathways and leading to necrotic cell death wikipedia.org.

Influence on ATP-Dependent Ion Channel Regulation (e.g., Ca2+ Release Channels)

The regulation of ion channels, particularly calcium release channels like ryanodine (B192298) receptors (RyRs), is crucial for various cellular functions, including muscle contraction and signaling. ATP is known to modulate the activity of these channels fishersci.canih.gov. Research in this area has investigated the influence of certain ruthenium compounds on these ATP-dependent channels, although the focus is often on specific inhibitors like ruthenium red rather than interactions with a Ru-ATP complex fishersci.canih.govwikipedia.org.

Ryanodine receptors, located on the sarcoplasmic reticulum, mediate the release of stored calcium into the cytoplasm guidetopharmacology.org. Their activity is influenced by several factors, including calcium, magnesium, and ATP fishersci.canih.govguidetopharmacology.org. ATP has been shown to modulate the sensitivity and open probability of ryanodine receptor channels fishersci.canih.gov.

Ruthenium red, a hexavalent ruthenium dye, is a known inhibitor of ryanodine receptors and has been used experimentally to study their function and calcium release fishersci.canih.govwikipedia.org. Studies have demonstrated that ruthenium red can prevent calcium release mediated by these channels fishersci.cawikipedia.org. Interestingly, research indicates that even in the presence of ruthenium red, the ryanodine receptor channel can still be modulated by ATP, suggesting distinct binding or interaction sites and mechanisms of action for ruthenium red and ATP on the channel fishersci.ca.

Furthermore, some studies on calcium homeostasis modulators (CALHMs), which can act as ATP-regulated channels, have shown that their conductance can be suppressed by ruthenium red researchgate.net. CALHM2, identified as an ATP-regulated ATP release channel in mitochondria, is one such example where ruthenium red demonstrated an inhibitory effect researchgate.net. These findings highlight that ruthenium compounds can influence ion channels involved in calcium and potentially ATP transport, interacting with pathways where ATP also plays a regulatory role. However, detailed mechanisms involving a direct this compound complex binding to and regulating these channels are not extensively described in the available literature.

Contribution to Immunogenic Cell Death Pathways via ATP Secretion

Certain ruthenium complexes, notably the experimental anticancer drug KP1339, have been shown to induce immunogenic cell death (ICD) in cancer cells biorxiv.org. ICD is a specific mode of cell death that elicits an effective anti-tumor immune response. A key characteristic of ICD is the emission of damage-associated molecular patterns (DAMPs), which alert the immune system to the presence of dying cancer cells. Extracellular ATP is a crucial DAMP released during ICD induced by various agents, including ruthenium complexes biorxiv.org.

The secretion of ATP from dying cancer cells acts as a "find me" signal, attracting antigen-presenting cells like dendritic cells (DCs) biorxiv.org. Upon binding to purinergic receptors, particularly the P2RX7 receptor on the surface of DCs, extracellular ATP triggers a cascade of events that promote immune activation biorxiv.org. This includes the activation of the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines such as IL-1β biorxiv.org. This process enhances the maturation and antigen-presenting capabilities of DCs, ultimately contributing to the priming of cytotoxic T lymphocytes that can target residual tumor cells biorxiv.org.

Applications of Ruthenium Complexes in Atp Centric Biological and Chemical Technologies

Development of Ruthenium-Based Fluorescent and Luminescent Probes for ATP Detection

The ability of certain ruthenium complexes to exhibit strong luminescence and fluorescence makes them excellent candidates for developing probes to detect ATP. These probes can operate through various mechanisms, including changes in luminescence intensity or wavelength upon binding to ATP.

Ratiometric Luminescent Sensing of Intracellular ATP

Ratiometric sensing, which involves monitoring the ratio of luminescence intensities at two different wavelengths, offers improved accuracy and robustness compared to single-intensity measurements, as it intrinsically corrects for environmental factors and probe concentration variations mdpi.com. Ruthenium(II) complexes have been successfully incorporated into ratiometric luminescent probes for intracellular ATP detection. A novel ratiometric luminescent probe, Ru-Rho, comprised of a ruthenium(II)-based complex and rhodamine 6G, has been reported for ATP detection in cancer cells. This probe selectively responds to ATP under acidic conditions, relevant to the intracellular environment of cancer cells, enabling fast ratiometric detection and imaging under single wavelength excitation doi.orgnih.gov. Another strategy involves using lanthanide-containing and Ru-containing metallopolymers as the reference and probe dye, respectively, in ratiometric luminescent oxygen nanoprobes, demonstrating the principle of using ruthenium in ratiometric systems mdpi.com.

Functional Mimicry of ATP and ATP-Competitive Inhibition in Enzyme Regulation

Ruthenium complexes can be designed to mimic the structure or function of ATP, allowing them to interact with ATP-binding sites on enzymes. This interaction can lead to the inhibition of enzyme activity, offering potential therapeutic applications. Some ruthenium complexes have been reported as protein kinase inhibitors, a class of enzymes that utilize ATP researchgate.netnih.gov. For example, ruthenium(II) cymene complexes of 4-anilinoquinazoline (B1210976) derivatives have shown inhibitory activity of EGFR by competitively binding at the ATP site mdpi.com. Staurosporine (B1682477), a natural product and potent ATP-competitive protein kinase inhibitor, has served as inspiration for designing ruthenium(II) complexes that mimic its active core to inhibit protein kinases like Pim1, MSK1, and GSK3R researchgate.net. These ruthenium compounds can successfully mimic organic ATP-competitive inhibitors due to the kinetic inertness of their coordination bonds researchgate.net. Another ruthenium-based polyoxometalate, [Ru4(μ-OH)2(μ-O)4(H2O)4 (γ-SiW10O36)2]10− (Ru4POM), acts as a potent inhibitor of CK2, binding to the substrate binding region and causing enzyme dimerization and inactivation, representing a non-peptide molecule with a substrate-competitive mechanism nih.gov.

Roles in Artificial Photosynthetic Systems and Energy Conversion Processes Involving ATP Production

Artificial photosynthesis aims to mimic natural processes to convert solar energy into chemical energy. Ruthenium complexes, particularly polypyridyl complexes like [Ru(bpy)3]2+, are widely used as photosensitizers in these systems due to their light-harvesting capabilities and redox properties wikipedia.orgdiva-portal.orgdcu.ie. While artificial systems directly producing ATP are complex, the electron transfer processes initiated by ruthenium photosensitizers can be coupled to downstream reactions that ultimately lead to energy storage, conceptually linked to the energy conversion processes seen in natural photosynthesis that produce ATP diva-portal.orgpnas.org. For instance, in natural photosynthesis, electron flow drives a proton gradient used by ATP synthase to produce ATP diva-portal.org. Artificial systems utilizing ruthenium complexes can drive electron transfer reactions that generate potential for energy conversion. Electrochemiluminescence (ECL) from Ru(bpy)32+ has been used to activate chloroplast photosynthesis, leading to increased ATP and NADPH production in the light-dependent reaction chinesechemsoc.org.

Ruthenium Complex Interactions with ATP in Electron Transfer Studies in Metalloenzymes

Ruthenium complexes have been instrumental in studying electron transfer reactions in metalloproteins and metalloenzymes acs.orgresearchgate.net. By attaching ruthenium complexes to specific sites on proteins, researchers can initiate electron transfer using light and study the pathways and kinetics of electron flow acs.orgresearchgate.net. While the direct interaction of ATP with the ruthenium complex during the electron transfer event in these studies is not the primary focus, ATP is the energy currency that drives many biological processes, including those involving metalloenzymes and electron transfer chains like the mitochondrial respiratory chain nih.govpnas.org. Studies have investigated ATP-dependent reverse electron transfer catalyzed by mitochondrial respiratory complex I using hexaammineruthenium(III) as an electron acceptor, highlighting the interplay between ATP hydrolysis and electron transfer in these complex systems nih.gov. The structural basis for coupled ATP-driven electron transfer in metalloenzymes like the double-cubane cluster protein has also been explored, showing how ATP hydrolysis can drive electron transfer at negative reduction potentials pnas.org.

Advanced Methodologies for Characterizing Ruthenium Atp Biological Targets and Interactions

Photoaffinity-Based Protein Profiling (PA-BPP) for Target Identification

Photoaffinity-Based Protein Profiling (PA-BPP) is a powerful technique used to identify the cellular targets of bioactive agents. This method typically involves using a photo-clickable probe, a structural analog of the compound of interest, which contains a photo-affinity tag oup.com. Upon UV irradiation, a covalent bond is formed between the photo-cross-linker and interacting protein residues, converting reversible interactions into irreversible binding oup.com. This allows for the capture and subsequent identification of the proteins that the compound interacts with in a cellular context oup.com.

In the context of ruthenium complexes, PA-BPP has been successfully employed to identify cellular targets. For instance, a photo-clickable probe, Ru5a, a structural analog of the ruthenium polypyridyl complex Ru5, was used to validate mitochondrial ATP synthase (ATPase) as a crucial target for Ru5 oup.comdntb.gov.uanih.govresearchgate.neteurekalert.org. This approach verified mitochondrial ATPase as a significant molecular target of Ru5 oup.com.

PA-BPP, coupled with multiomics approaches, offers an innovative strategy to elucidate the anticancer mechanisms of metallo-anticancer candidates like ruthenium complexes dntb.gov.uanih.govnih.gov.

Multi-omics Integration (Proteomics and Transcriptomics) for Mechanistic Elucidation

Multi-omics approaches involve the integrated analysis of data from multiple "omics" disciplines, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) standardbio.comjksus.orgnih.gov. This integration provides a more comprehensive understanding of the complex biological changes induced by a compound. By combining proteomics and transcriptomics, researchers can gain insights into how a compound affects gene expression at the RNA level and protein abundance and modification at the protein level standardbio.com. This combined analysis can reveal the intricate regulatory networks and pathways influenced by the compound standardbio.comnih.gov.

For ruthenium complexes, multi-omics integration has been instrumental in elucidating their mechanisms of action. Combined analysis of mitochondrial proteomics and RNA-sequencing has been used to understand the pathways through which a ruthenium complex like Ru5 interferes with mitochondrial function by inhibiting ATPase oup.comnih.gov. This integrated approach showed that Ru5 significantly downregulates the expression of certain proteins, such as the chloride channel protein, and influences genes related to ferroptosis and epithelial-to-mesenchymal transition (EMT) dntb.gov.uanih.govnih.gov. Integrating multiomics information provides insights into the action mechanisms of potential metallo-anticancer candidates nih.gov.

In Vitro and Cellular Assays for ATP Metabolism and Enzyme Activity Measurement

In vitro and cellular assays are essential for measuring the impact of compounds on ATP metabolism and the activity of specific enzymes, particularly those involved in ATP synthesis or hydrolysis. These assays can quantify changes in ATP levels, measure the rate of ATP hydrolysis by ATPases, or assess the activity of other enzymes in metabolic pathways.

ATP assays can be used to evaluate ATP production or usage during enzymatic reactions and to determine cell cytotoxicity, viability, metabolism, and proliferation biocompare.com. Since ATP is the main energy carrier in living cells, its levels can serve as a proxy for active cellular metabolism biocompare.com. ATP assays can be measured via chemiluminescence, fluorescence, and colorimetric absorbance biocompare.com.

Enzyme activity assays, such as those for ATPase activity, are crucial for characterizing the functional impact of compounds that target these enzymes jove.comnih.govabcam.com. For example, a basic protocol for quantitating in vitro ATPase activity involves measuring the release of inorganic phosphate (B84403) resulting from ATP hydrolysis using a colorimetric assay jove.comnih.gov. These assays can be adapted for kinetic or endpoint measurements jove.comnih.gov.

Research on ruthenium complexes has utilized such assays to demonstrate their effects on ATP-related processes. For instance, a ruthenium polypyridyl complex (Ru5), identified as an ATPase inhibitor, exhibits inhibitory effects on ATPase activity eurekalert.orgnih.govoup.com. Studies have also investigated the impact of ruthenium complexes on mitochondrial function, which is closely linked to ATP production by ATP synthase oup.comdntb.gov.uanih.gov. Furthermore, some studies on ruthenium complexes have examined their effects on intracellular ATP levels or ATP release as indicators of cellular impact, though not always directly linked to ATP metabolism inhibition rsc.org.

Emerging Trends and Future Directions in Ruthenium Adenosine Triphosphate Research

Rational Design of Highly Selective Ru-ATP Interacting Compounds

The rational design of ruthenium complexes aims to achieve high selectivity towards specific biological targets involved in ATP-related processes, such as protein kinases or ATP synthase. This is a significant challenge due to the conserved nature of ATP-binding sites across many enzymes. rsc.org Strategies involve modifying the ligands coordinated to the ruthenium center to influence the complex's shape, size, charge, and specific interactions with the target site. nih.govnih.gov

For instance, bulky and rigid octahedral ruthenium complexes have been explored as scaffolds to target protein kinases with large ATP-binding sites, using their size to discriminate against smaller binding pockets. nih.govcapes.gov.br Mimicking the structural features of potent, but often non-selective, organic inhibitors like staurosporine (B1682477) by incorporating similar pharmacophores into ruthenium complexes is another design approach. nih.govmdpi.comresearchgate.netresearchgate.netrsc.org This allows the metal complex to occupy the ATP-binding cavity and establish favorable interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

The introduction of specific ligands can also direct ruthenium complexes to particular cellular locations or enhance their interaction with certain protein features. nih.gov Studies have shown that modifying ligands can tune the lipophilicity and water solubility of complexes, affecting their cellular uptake and distribution. nih.gov Furthermore, the strategic placement of hydrogen-bond donors and acceptors on the ligands can improve binding affinity and selectivity within the ATP-binding pocket. rsc.orgrsc.org

Elucidating Complex Interplay between Ruthenium Complexes and ATP-Related Pathways

Understanding the intricate ways ruthenium complexes interact with ATP and the broader ATP-related pathways is crucial for developing effective agents. This involves identifying their specific molecular targets, deciphering their mechanisms of action, and analyzing their effects on cellular energy metabolism.

Ruthenium complexes have been shown to interact with various components of ATP-related pathways. Some complexes target protein kinases by binding to the ATP-binding site, thereby inhibiting ATP binding and subsequent phosphorylation events. rsc.orgnih.govnih.gov Co-crystal structures of protein kinases with ruthenium complexes have provided detailed insights into these binding modes, revealing that the ruthenium ion itself may play a structural role in positioning the ligands for interaction with the active site. nih.gov

The interaction of ruthenium complexes with ATP-related pathways can also trigger downstream cellular events. Studies have shown that some ruthenium complexes can induce mitochondrial dysfunction, mitophagy, and ferroptosis, highlighting their complex impact on cellular homeostasis. nih.gov Furthermore, certain ruthenium complexes have been investigated for their ability to interfere with ATP-dependent processes like calcium translocation by sarco-endoplasmic reticulum Ca2+-ATPase (SERCA). mdpi.com

Detailed research findings often involve analyzing the binding affinities of ruthenium complexes to their targets, studying their effects on enzyme activity in vitro and in cells, and using techniques like proteomics and transcriptomics to understand the broader cellular response. nih.gov

Advancements in Spatiotemporal Control of ATP Activity using Ruthenium Photochemistry

Ruthenium complexes are particularly well-suited for photoactivated applications due to their tunable photochemical properties. acs.orgnih.gov This allows for the spatiotemporal control of their activity, meaning their function can be precisely triggered in a specific location and at a specific time using light irradiation. aip.orgnih.gov This is highly relevant for modulating ATP activity, as it can enable the localized release of ATP or ATP-modulating agents, or the light-induced activation of enzymes involved in ATP synthesis or hydrolysis.

Photoactivated chemotherapy (PACT) using ruthenium complexes is a prime example of this approach. acs.orgnih.gov In PACT, a ruthenium complex acts as a prodrug that is relatively non-toxic in the dark but becomes cytotoxic upon irradiation with light of a specific wavelength. acs.orgnih.gov This activation can involve the photo-release of a ligand that then interferes with ATP-related processes, or the generation of reactive species that impact cellular energy pathways. acs.orgnih.govacs.orgmdpi.com

Ruthenium polypyridyl complexes are commonly used in photochemistry due to their ability to undergo excited-state deactivation via photosubstitution reactions. acs.orgnih.gov By carefully designing the ligands, the wavelength of light required for activation and the efficiency of the photosubstitution can be controlled. acs.orgacs.org This allows for the use of visible light, which has better tissue penetration than UV light, for in-depth activation. acs.org

While direct photo-release or photo-activation of ATP itself using ruthenium complexes is an area of ongoing exploration, ruthenium photochemistry is actively used to control the activity of molecules or enzymes that interact with ATP. This can involve photocaging strategies where a ruthenium complex "cages" a molecule that affects ATP activity, releasing it upon light exposure. acs.orgnih.govresearchgate.net

Computational Modeling and Machine Learning for Predictive Design of this compound Modulators

Computational modeling and machine learning are becoming increasingly valuable tools in the design and discovery of ruthenium complexes that interact with ATP-related pathways. hse.runumberanalytics.comfrontiersin.org These approaches can complement experimental studies by providing insights into binding interactions, predicting activity, and guiding the synthesis of novel compounds.

Molecular docking simulations are widely used to predict the binding orientation and affinity of ruthenium complexes to ATP-binding sites of enzymes like protein kinases. rsc.orgrsc.org These simulations can help rationalize experimental observations and identify key interactions between the complex and the amino acid residues in the binding pocket. rsc.orgnih.gov

More advanced computational methods, such as molecular dynamics simulations, can provide a more dynamic view of the interaction, accounting for the flexibility of both the ruthenium complex and the biological target. This can offer deeper insights into the stability of the complex-target interaction and the conformational changes that occur upon binding.

Machine learning algorithms can be trained on experimental data of ruthenium complex structures and their activity against specific ATP-related targets. numberanalytics.com These models can then be used to predict the activity of new, untested ruthenium complexes, accelerating the identification of promising candidates. Machine learning can also be applied to analyze large biological datasets generated from experiments with ruthenium complexes, helping to identify patterns and understand complex biological responses. numberanalytics.com

Furthermore, computational modeling can be used to study the photochemical properties of ruthenium complexes, predicting their light absorption characteristics and their propensity for photosubstitution reactions. researchgate.net This is crucial for the rational design of photoactivatable ruthenium complexes for spatiotemporal control of ATP activity.

Integrated computational models that combine different levels of biological complexity, from molecular interactions to cellular pathways, are also being developed. nih.govnih.gov These models can help to understand how ruthenium complexes perturb ATP metabolism and related processes within the complex cellular environment.

Q & A

Q. How to navigate conflicting interpretations of this compound’s role in mitochondrial bioenergetics?

- Methodology :

- Critical Appraisal : Use GRADE criteria to evaluate evidence strength, prioritizing studies with direct calorimetric measurements (e.g., Seahorse XF analyzers) over indirect ATP luminescence assays .

- Consensus Workshops : Organize interdisciplinary panels (biochemists, computational biologists) to reconcile mechanistic hypotheses (e.g., proton gradient uncoupling vs. ETC complex inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.